molecular formula C13H20ClNO2 B2873249 3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride CAS No. 2137640-50-5

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

Cat. No.: B2873249
CAS No.: 2137640-50-5
M. Wt: 257.76
InChI Key: HQDNAMPVIGROSG-UHFFFAOYSA-N
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Description

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl. It is a derivative of propanoic acid, featuring an amino group and a tert-butylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and malonic acid.

    Formation of Intermediate: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-tert-butylcinnamic acid.

    Reduction: The intermediate is then reduced using hydrogenation or a reducing agent like lithium aluminum hydride to yield 3-(4-tert-butylphenyl)propanoic acid.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Amides, ureas, or other substituted products.

Scientific Research Applications

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methylphenyl)propanoic acid hydrochloride
  • 3-amino-3-(4-ethylphenyl)propanoic acid hydrochloride
  • 3-amino-3-(4-isopropylphenyl)propanoic acid hydrochloride

Uniqueness

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

IUPAC Name

3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNAMPVIGROSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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